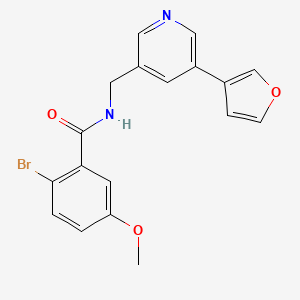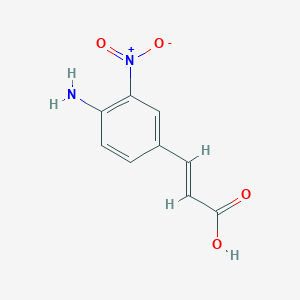
1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea” is a chemical compound that contains a thiazole moiety . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
A method for the synthesis of N-substituted ureas, which could potentially be applied to the synthesis of “this compound”, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis
Thiazoles, like the one present in “this compound”, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiazole derivatives in general have been synthesized through various reactions . For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis
Thiazole, a component of “this compound”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Structural and Conformational Studies
One area of research focuses on the conformational adjustments and self-assembly mechanisms of urea derivatives, including thiazolyl-methylated ureas. Studies such as that by Phukan and Baruah (2016) discuss the conformational adjustments in urea and thiourea-based assemblies, highlighting the importance of intramolecular hydrogen bonding and the influence of substituents on the assembly properties (Phukan & Baruah, 2016). This research provides foundational knowledge for understanding how specific structural modifications, like the incorporation of a 4-methyl-2-phenylthiazol-5-yl group, can affect the physical properties and self-assembly behavior of urea derivatives.
Synthesis and Characterization
The synthesis and characterization of urea derivatives also represent a significant area of application. Research efforts, such as those described by Rao et al. (2010), offer insights into the crystal structures of urea derivatives, demonstrating how specific substitutions influence molecular conformation and intermolecular interactions (Rao, Wu, Song, & Shang, 2010). Such studies are crucial for the design and development of novel urea compounds with tailored properties for various applications, including materials science and pharmaceuticals.
Biological Activity and Applications
Although your requirements exclude drug use, dosage, and side effects, it's worth mentioning that urea derivatives often undergo evaluation for biological activities, such as antimicrobial properties or as potential candidates for drug development. For example, Shankar et al. (2017) synthesized novel urea derivatives to evaluate their anti-microbial activity and cytotoxicity, demonstrating the diverse potential applications of these compounds in medical and biological research (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017). This underscores the broader significance of studying and understanding the structural and synthetic aspects of urea derivatives.
Direcciones Futuras
Thiazole derivatives, like “1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea”, have shown promising biological activities and have been the focus of many research studies . Future research could focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in various fields .
Propiedades
IUPAC Name |
1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10(2)17-15(19)16-9-13-11(3)18-14(20-13)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEPQCMYLLLIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[3-(Thiophene-2-sulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide](/img/structure/B2716621.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-2-yl]acetic acid](/img/structure/B2716622.png)

![2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2716626.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2716627.png)




![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride](/img/structure/B2716634.png)
![2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2716635.png)
![Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2716636.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2716640.png)